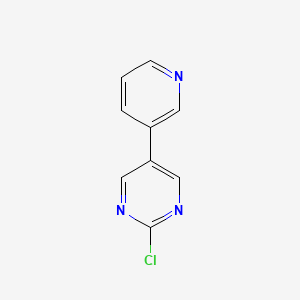
2-Chlor-5-(pyridin-3-yl)pyrimidin
Übersicht
Beschreibung
2-Chloro-5-(pyridin-3-yl)pyrimidine is a monochlorinated pyrimidine with plant growth regulating activity . It is a useful reagent in the preparation of antivirals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study highlighted the optimal structure of the pyridine and pyrimidine groups for the best fungicidal activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For instance, the crystal structure of a similar compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, has been reported .Chemical Reactions Analysis
2-Chloro-5-(pyridin-3-yl)pyrimidine undergoes various chemical reactions . For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(pyridin-3-yl)pyrimidine can be analyzed using various methods . For example, the melting point, yield, and NMR spectrum of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, have been reported .Wissenschaftliche Forschungsanwendungen
Synthese neuer Pyrimidinderivate
2-Chlor-5-(pyridin-3-yl)pyrimidin: dient als Ausgangsmaterial für die Synthese neuer Pyrimidinderivate. Das Vorhandensein einer Chlorgruppe ermöglicht regioselektive nucleophile Substitutionsreaktionen, die für die Herstellung einer Vielzahl von Pyrimidinverbindungen mit potenziellen biologischen Aktivitäten unerlässlich sind .
Entwicklung von Antitumormitteln
Pyrimidinderivate, einschließlich This compound, wurden auf ihre Antitumoreigenschaften untersucht. Die elektronenarme Natur des Pyrimidinrings macht ihn zu einem geeigneten Gerüst für die Entwicklung kleiner Moleküle, die als potente Antitumormittel wirken können .
Organolithium-Reaktionen
Diese Verbindung wird in Reaktionen mit Organolithiumreagenzien verwendet. Diese Reaktionen sind entscheidend für die Einführung verschiedener funktioneller Gruppen in den Pyrimidinring, wodurch seine Eigenschaften verändert und sein Potenzial für die Bindung an biologische Zielmoleküle erhöht wird .
Bindung an Serotoninrezeptoren
Die Einführung hydrophober Seitenketten in den Pyrimidinring, wie sie von This compound abgeleitet werden, kann die Bindungsaffinität zu Serotonin-(5-HT)-Rezeptorstellen erhöhen. Dies ist entscheidend für die Entwicklung von Medikamenten, die auf neurologische Erkrankungen abzielen .
Fungizide Aktivität
Pyrimidinamin-Derivate, die aus This compound synthetisiert werden können, haben eine ausgezeichnete fungizide Aktivität gezeigt. Diese Anwendung ist im Bereich der Landwirtschaft von größter Bedeutung, wo die Kontrolle von Pilzkrankheiten von größter Bedeutung ist .
Synthese von Fluoreszenzfarbstoffen
Die Verbindung wird bei der Synthese von Fluoreszenzfarbstoffen verwendet, die in verschiedenen Bioassays und Proteinassays unerlässlich sind. Diese Farbstoffe helfen bei der Detektion und Quantifizierung biologischer Moleküle .
Entwicklung von P2X7-Rezeptor-Antagonisten
This compound: ist ein Zwischenprodukt bei der Synthese von Benzamidgerüsten. Diese Gerüste sind potente Antagonisten gegen P2X7-Rezeptoren, die therapeutische Ziele für entzündliche Erkrankungen und Schmerzen sind .
Pharmazeutische Forschung
Aufgrund seiner strukturellen Ähnlichkeit zu natürlich vorkommenden Nukleotiden ist This compound in der pharmazeutischen Forschung wertvoll. Es kann verwendet werden, um Analoga von DNA- oder RNA-Basen zu erzeugen, die Anwendungen in der Entwicklung von antiviralen und antimikrobiellen Arzneimitteln haben .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to interact with various biological targets, including cyclin-dependent kinases (cdks) which are promising therapeutic targets for cancer therapy .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit CDKs, resulting in suppression of their downstream signaling pathway and inhibition of cell proliferation .
Biochemical Pathways
For example, some pyrimidine derivatives have been found to affect the pathways related to cell cycle progression and cellular apoptosis .
Result of Action
Some pyrimidine derivatives have been found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase .
Cellular Effects
Some pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .
Molecular Mechanism
It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some pyrimidine derivatives have been found to inhibit tumor growth in xenograft mouse models .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that pyrimidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyrimidine derivatives can be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
2-chloro-5-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-8(6-13-9)7-2-1-3-11-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYKBWCTGBYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296335 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211588-38-3 | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


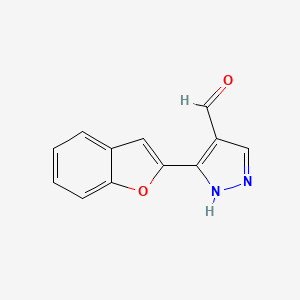
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

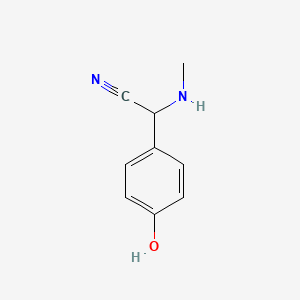

![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)


![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)
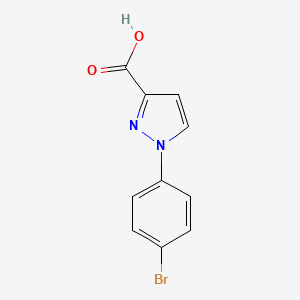

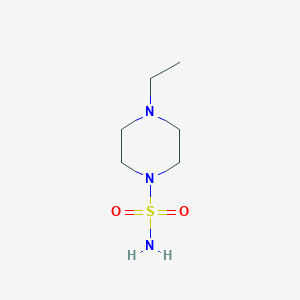
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
